molecular formula C20H25N3O4S B14192647 3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide CAS No. 919997-02-7

3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide

Cat. No.: B14192647
CAS No.: 919997-02-7
M. Wt: 403.5 g/mol
InChI Key: IATXPPFQWUEBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide is a complex organic compound featuring a piperazine ring with a benzhydryl group bound to one of the nitrogens. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The reactions typically occur under basic conditions .

Major Products Formed

The major products formed from these reactions include protected piperazines and piperazinopyrrolidinones .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other similar compounds .

Properties

CAS No.

919997-02-7

Molecular Formula

C20H25N3O4S

Molecular Weight

403.5 g/mol

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)sulfonyl-N-hydroxypropanamide

InChI

InChI=1S/C20H25N3O4S/c24-19(21-25)11-16-28(26,27)23-14-12-22(13-15-23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,20,25H,11-16H2,(H,21,24)

InChI Key

IATXPPFQWUEBNM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)CCC(=O)NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.